

Usp28-IN-4 vs. AZ1: A Comparative Guide to Selectivity and Performance

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Compound of Interest		
Compound Name:	Usp28-IN-4	
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In the landscape of targeted therapies, the selective inhibition of deubiquitinating enzymes (DUBs) has emerged as a promising strategy for combating various diseases, particularly cancer. Among the DUBs, Ubiquitin-Specific Protease 28 (USP28) has garnered significant attention due to its role in stabilizing oncoproteins like c-Myc. This guide provides a detailed comparison of two prominent USP28 inhibitors, **Usp28-IN-4** and AZ1, with a focus on their selectivity, potency, and the experimental methodologies used for their characterization. This objective analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research.

At a Glance: Key Performance Metrics



Feature	Usp28-IN-4	AZ1
Primary Target(s)	USP28	USP28 and USP25
Reported IC50 (USP28)	0.04 μM[1]	0.7 μM - 0.98 μM (biochemical) [2][3]
Reported IC50 (USP25)	Not reported, but described as highly selective over other USPs	0.62 μM - 3.47 μM (biochemical)[2][3]
Cellular Potency (EC50)	Not explicitly reported	>30 μM (USP28), ~10-30 μM (USP25)
Selectivity Profile	Highly selective over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5[1]	Dual inhibitor of USP25 and USP28; reported to be selective over other DUBs in profiling assays[3][4]
Mechanism of Action	Inhibits USP28 catalytic activity, leading to c-Myc degradation[1]	Non-competitive inhibitor of USP25 and USP28[2]

In-Depth Selectivity Analysis

Usp28-IN-4 is characterized as a potent and highly selective inhibitor of USP28. Published data indicates an impressive IC50 value of 0.04 μ M for USP28.[1] Critically, it demonstrates high selectivity against other ubiquitin-specific proteases, including USP2, USP7, USP8, USP9x, as well as ubiquitin C-terminal hydrolases UCHL3 and UCHL5.[1] This high degree of selectivity is a significant advantage in research settings to probe the specific functions of USP28 with minimal off-target effects.

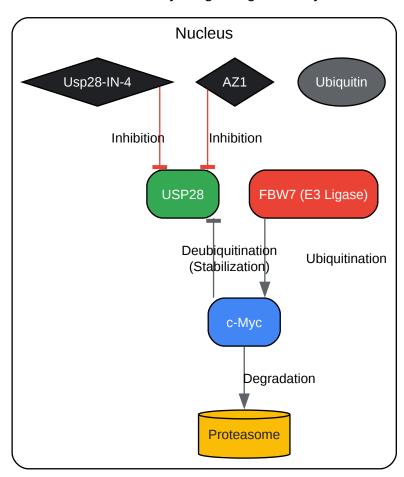
AZ1, in contrast, is a dual inhibitor, targeting both USP28 and its closest homolog, USP25.[2][4] The structural basis for this bi-specificity lies in the identical nature of the inhibitor-binding sites of both enzymes.[5] Biochemical assays have reported IC50 values for AZ1 in the range of 0.7 μ M to 0.98 μ M for USP28 and 0.62 μ M to 3.47 μ M for USP25.[2][3] However, it is noteworthy that in cellular assays, AZ1 displays a more pronounced activity towards USP25.[6] One study utilizing activity-based protein profiling (ABPP) in a cellular context revealed that while AZ1 strongly engaged with USP25, it had minimal impact on USP28.[3] This highlights the



importance of evaluating inhibitor performance in both biochemical and cellular systems. Despite its dual action on USP25 and USP28, AZ1 has been reported to be selective over other DUBs.[3][4]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the established signaling pathway involving USP28 and its substrate c-Myc, which is a key focus for both **Usp28-IN-4** and AZ1.



USP28-c-Myc Signaling Pathway

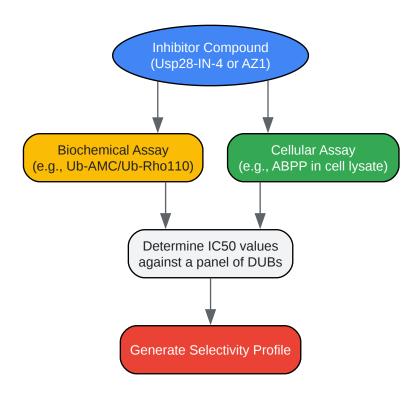
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Caption: A diagram of the USP28-c-Myc signaling pathway.

The workflow for assessing inhibitor selectivity often involves a combination of biochemical and cellular assays.



Inhibitor Selectivity Profiling Workflow



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Caption: A generalized workflow for inhibitor selectivity profiling.

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust experimental methodologies. Below are outlines of the key assays cited in the characterization of **Usp28-IN-4** and AZ1.

Deubiquitinase Activity Assay (Ub-AMC/Ub-Rho110)

This is a common in vitro method to measure the enzymatic activity of DUBs and the potency of their inhibitors.

• Principle: This assay utilizes a fluorogenic substrate, either Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) or Ubiquitin-Rhodamine110 (Ub-Rho110). In its conjugated form, the fluorophore (AMC or Rhodamine110) is quenched. Upon cleavage of the isopeptide



bond by a DUB, the fluorophore is released, resulting in a measurable increase in fluorescence.

Protocol Outline:

- Reagent Preparation: Recombinant human DUB enzyme and the inhibitor (Usp28-IN-4 or AZ1) at various concentrations are prepared in an appropriate assay buffer (e.g., Tris-HCl, DTT, and a surfactant). The Ub-AMC or Ub-Rho110 substrate is also prepared in the assay buffer.
- Reaction Initiation: The DUB enzyme is pre-incubated with the inhibitor for a defined period. The reaction is then initiated by the addition of the fluorogenic substrate.
- Data Acquisition: The increase in fluorescence is monitored over time using a plate reader at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission for AMC).
- Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence curve. IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a doseresponse curve.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of an inhibitor against a panel of enzymes in a more physiologically relevant environment, such as cell lysates.

 Principle: ABPP utilizes activity-based probes (ABPs) that are typically small molecules with a reactive group ("warhead") that covalently binds to the active site of an enzyme. For DUBs, ubiquitin-based probes with a C-terminal electrophile (e.g., vinylmethylester, VME) are often used.

Protocol Outline:

 Cell Lysate Preparation: Cells are lysed to release the proteome containing the active DUBs.



- Inhibitor Incubation: The cell lysate is incubated with varying concentrations of the test inhibitor (Usp28-IN-4 or AZ1) to allow for target engagement.
- Probe Labeling: The DUB ABP is then added to the lysate. The probe will bind to the active sites of DUBs that have not been occupied by the inhibitor.
- Analysis by Mass Spectrometry or Western Blot:
 - Mass Spectrometry: The probe-labeled proteins are enriched (e.g., via a biotin tag on the probe), digested, and analyzed by mass spectrometry to identify and quantify the DUBs that were not inhibited.
 - Western Blot: The lysate can be run on an SDS-PAGE gel and transferred to a membrane. The probe-labeled DUBs can be visualized using an antibody against a tag on the probe (e.g., HA-tag). A decrease in the signal for a specific DUB in the presence of the inhibitor indicates target engagement.
- Selectivity Determination: By comparing the labeling of numerous DUBs in the presence and absence of the inhibitor, a comprehensive selectivity profile can be generated.

Conclusion

Usp28-IN-4 and AZ1 represent two distinct classes of USP28-targeting compounds. **Usp28-IN-4** is a highly potent and selective inhibitor of USP28, making it an excellent tool for focused studies on this particular DUB. In contrast, AZ1 is a dual inhibitor of USP25 and USP28. While this dual activity may be a consideration for studies aiming to dissect the specific roles of USP28, AZ1 has been valuable in contexts where the combined inhibition of both homologs is of interest. The discrepancy between biochemical and cellular assay results for AZ1 underscores the critical importance of employing multiple experimental approaches to fully characterize inhibitor performance. Researchers should carefully consider the selectivity profiles and experimental contexts of these inhibitors when designing their studies and interpreting their results.

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